molecular formula C13H11N B6593296 4-Styrylpyridine CAS No. 5097-93-8

4-Styrylpyridine

Cat. No.: B6593296
CAS No.: 5097-93-8
M. Wt: 181.23 g/mol
InChI Key: QKHRGPYNTXRMSL-VOTSOKGWSA-N
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Description

4-Styrylpyridine is an organic compound with the molecular formula C13H11N. It is characterized by a pyridine ring substituted at the 4-position with a styryl group, which consists of a vinyl group attached to a phenyl ring.

Mechanism of Action

Target of Action

4-Styrylpyridine is a chemical compound with the molecular formula C13H11N

Mode of Action

It is known that this compound undergoes photoisomerization , a process where the compound changes its structure when exposed to light. This property could potentially be utilized in photoactive materials .

Biochemical Pathways

It’s known that this compound and its derivatives can undergo photoisomerization , which could potentially affect various biochemical pathways depending on the context. More research is needed to fully understand the biochemical implications of this compound and its derivatives.

Result of Action

It’s known that this compound can undergo photoisomerization , which could potentially lead to changes at the molecular level

Action Environment

The action of this compound can be influenced by environmental factors such as light and solvent type . For instance, the photoisomerization of this compound can occur at different irradiation wavelengths and in different solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Styrylpyridine can be synthesized through several methods. One common approach involves the condensation of 4-methylpyridine with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically yields the desired product in good yields .

Industrial Production Methods: In an industrial setting, this compound can be produced using solvent-free methods at elevated temperatures (120-140°C). This method involves the condensation of methylpyridines with aromatic aldehydes, which is advantageous due to its simplicity and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Styrylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Electrochemical reduction is typically carried out in dimethylformamide with supporting electrolytes.

    Substitution: Reagents such as halogens and nucleophiles are used under mild conditions.

Major Products:

Scientific Research Applications

4-Styrylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Styrylpyridine
  • 4-(2-Pyridin-2-yl)vinylbenzaldehyde
  • 4-(2-Pyridin-4-yl)vinylbenzaldehyde
  • 4-(2-Pyridin-2-yl)vinylbenzoic acid

Comparison: 4-Styrylpyridine is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to 2-styrylpyridine, it exhibits different absorption spectra and reactivity due to the position of the styryl group. The presence of different substituents on the pyridine ring or the phenyl ring can significantly alter the compound’s electronic properties and reactivity .

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHRGPYNTXRMSL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103-31-1, 5097-93-8
Record name 4-Stilbazole
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Record name 4-Stilbazole, (E)-
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Record name 4-Styrylpyridine
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Record name 4-Styrylpyridine
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Record name Pyridine, 4-(2-phenylethenyl)-
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Record name 4-styrylpyridine
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Record name 4-STYRYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-styrylpyridine?

A1: The molecular formula of this compound is C13H11N, and its molecular weight is 181.23 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including UV-Vis absorption, fluorescence, NMR (1H and 13C), and IR spectroscopy. These analyses have provided insights into its electronic structure, bonding characteristics, and interactions with other molecules. [, , , , , ]

Q3: What are the key structural features of this compound?

A3: this compound is composed of a pyridine ring linked to a phenyl ring via an ethylene bridge. This structure allows for cis-trans isomerization around the C=C bond, influencing its photochemical and coordination properties. [, , , ]

Q4: How does the position of the vinyl group on the pyridine ring impact the properties of styrylpyridines?

A4: The position of the vinyl group significantly influences the properties of styrylpyridines. Studies comparing 2-, 3-, and 4-styrylpyridines reveal distinct differences in their UV-Vis absorption spectra, indicating varying degrees of electronic interaction between the aromatic rings. This positional isomerism also affects their photochemical behavior, influencing the mechanisms and products of isomerization and cyclization reactions. [, , ]

Q5: What is the significance of the C=C bond in this compound?

A5: The C=C bond in this compound plays a crucial role in its reactivity, particularly its ability to undergo cis-trans photoisomerization and [2+2] photocycloaddition reactions. These reactions can be influenced by factors such as metal coordination, solvent environment, and the presence of other interacting molecules. [, , , , , ]

Q6: How does this compound behave in different solvents?

A7: this compound's solubility and photochemical behavior can vary depending on the solvent. For example, polar solvents can influence its cis-trans isomerization kinetics, while protic solvents can impact its reduction reactions in the presence of reducing agents like SmI2. [, , ]

Q7: Can this compound be incorporated into polymers?

A8: Yes, this compound can be incorporated into polymers, typically as a pendant group on the polymer backbone. For example, polymethacrylates containing this compound units have been synthesized and investigated for their liquid crystalline and alignment behaviors. []

Q8: Does this compound exhibit any catalytic activity?

A9: While this compound itself is not known to be catalytically active, its metal complexes have been explored for their catalytic potential. For instance, a copper(II) complex of this compound demonstrated phenoxazinone synthase-like activity, catalyzing the aerial oxidation of o-aminophenol to amino phenoxazinone. []

Q9: Have computational methods been used to study this compound?

A10: Yes, computational studies, including DFT (Density Functional Theory) and ab initio calculations, have been employed to investigate various aspects of this compound. These include determining its geometric isomers, analyzing its absorption spectra, and understanding its photoisomerization mechanism. [, , , ]

Q10: How do substituents on the phenyl ring affect the photochemical properties of this compound?

A11: Introducing substituents on the phenyl ring of this compound can significantly impact its photochemical behavior. Electron-donating groups, like -OCH3, can enhance the selectivity for syn-head-to-tail dimer formation during photodimerization, while electron-withdrawing groups, like -CF3, can lead to reduced selectivity. []

Q11: How do substituents on the pyridine nitrogen affect the properties of this compound?

A12: Substituents on the pyridine nitrogen can impact the electronic properties and reactivity of this compound. For example, N-carboxyalkyl and N-alkoxycarbonylalkyl derivatives have been synthesized and their 13C NMR spectra analyzed, revealing the influence of these substituents on the electronic environment of the molecule. []

Q12: Can this compound act as a ligand in coordination complexes?

A13: Yes, this compound is a versatile ligand capable of coordinating to various metal ions, including Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ag(I), Re(I), and others. The resulting metal complexes often exhibit fascinating structural features, photochemical properties, and magnetic behavior. [, , , , , , , , , , , ]

Q13: How does the coordination of this compound to metal ions impact its photoreactivity?

A14: Coordination to metal ions can significantly influence the photoreactivity of this compound. For example, in rhenium(I) complexes, the presence of the metal center can lead to a switch in the photoisomerization mechanism from a singlet to a triplet pathway, effectively sensitizing the ligand towards trans-cis isomerization upon visible light irradiation. [, ]

Q14: What is the role of intermolecular interactions in the solid-state reactivity of this compound-containing complexes?

A15: Intermolecular interactions, such as π-π stacking and C-H···π interactions, play a crucial role in determining the solid-state reactivity of this compound-containing complexes. These interactions can dictate the alignment of the styrylpyridine units, influencing whether they undergo head-to-head or head-to-tail [2+2] cycloaddition reactions. [, , , ]

Q15: How does the nature of the counterion influence the properties of this compound complexes?

A16: The counterion can significantly impact the packing arrangement and intermolecular interactions within the crystal structure of this compound complexes. This, in turn, can affect their thermal and photochemical behavior, including their spin-crossover properties and solid-state reactivity. []

Q16: Can the photoisomerization of this compound in metal complexes be used to control their magnetic properties?

A17: Yes, the photoisomerization of this compound in metal complexes can be used to modulate their magnetic properties. For instance, in iron(II) complexes, the cis-trans isomerization of coordinated this compound can induce a change in the spin state of the metal ion, switching between high-spin and low-spin configurations. []

Q17: What are the potential applications of this compound and its derivatives in materials science?

A17: this compound and its derivatives have shown promise in various material science applications, including:

  • Photosalient Materials: Crystals of certain this compound complexes exhibit photosalient behavior, undergoing rapid mechanical motions upon UV irradiation due to the [2+2] photodimerization of the ligand. This property makes them potentially useful for light-driven actuators and microfluidic devices. [, ]
  • Liquid Crystals: Polymethacrylates incorporating this compound units have been investigated for their liquid crystalline properties, with potential applications in displays, sensors, and other optoelectronic devices. []
  • Nonlinear Optical Materials: Metal complexes of this compound derivatives have been studied for their second-order nonlinear optical (NLO) properties, which hold potential for applications in photonics and optoelectronics. []
  • Photoluminescent Materials: Certain Zn(II) complexes of this compound derivatives exhibit photoluminescence, making them potentially useful for applications in sensing and lighting. []

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